

Technical Guide: 3-Methoxypropane-1-sulfonamide

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Compound of Interest

Compound Name: 3-Methoxypropane-1-sulfonamide

CAS No.: 926295-50-3

Cat. No.: B3306421

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CAS No.: 926295-50-3 | Formula: C₄H₁₁NO₃S | Mol.[1][2][3][4] Weight: 153.20 g/mol

Executive Summary

3-Methoxypropane-1-sulfonamide is a specialized aliphatic sulfonamide building block used in medicinal chemistry to modulate physicochemical properties—specifically lipophilicity (LogP) and aqueous solubility—without introducing aromaticity.[1] Unlike traditional aryl sulfonamides, this "capped" alkyl chain offers a flexible, polar motif often employed in Fragment-Based Drug Discovery (FBDD) and lead optimization to reduce metabolic liability associated with aromatic rings.

This guide details its chemical identity, validated synthetic protocols, and strategic application in high-value targets such as JAK1 and IDO inhibitors.[1]

Chemical Identity & Physicochemical Profile

Precise characterization is critical for calculating ADME properties in early-stage discovery.[1]

Property	Value	Notes
CAS Number	926295-50-3	Primary identifier for the sulfonamide form.[1]
PubChem CID	Referenced via InChIKey	Search via InChIKey: WCEYYHIMDPOBRD- UHFFFAOYSA-N
IUPAC Name	3-methoxypropane-1-sulfonamide	
SMILES	COCCCS(=O)(=O)N	
LogP (Predicted)	~ -0.9	Highly polar; lowers cLogP of lead compounds.[5][6]
H-Bond Donors	2	From the -NH ₂ group.[1]
H-Bond Acceptors	3	Sulfonyl oxygens (2) + Ether oxygen (1).
Rotatable Bonds	4	High flexibility; entropic penalty consideration required.

Synthetic Methodologies

The synthesis of **3-methoxypropane-1-sulfonamide** is typically achieved via the ammonolysis of its corresponding sulfonyl chloride.[1] This approach is preferred over direct oxidation of the thiol due to higher purity profiles and easier workup.

Primary Route: Ammonolysis of Sulfonyl Chloride

This protocol uses 3-methoxypropane-1-sulfonyl chloride (CAS 64297-55-8) as the electrophilic precursor.[1]

Reaction Scheme: $R-SO_2Cl + 2 NH_3 \rightarrow R-SO_2NH_2 + NH_4Cl$

Detailed Protocol:

- Preparation: Charge a round-bottom flask with 3-methoxypropane-1-sulfonyl chloride (1.0 eq) dissolved in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M concentration).
- Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.
- Ammonolysis:
 - Method A (Gas): Bubble anhydrous ammonia gas slowly through the solution for 30–60 minutes.
 - Method B (Solution): Dropwise addition of 0.5 M ammonia in dioxane (excess, ~3–5 eq).
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor consumption of sulfonyl chloride by TLC (stain with KMnO_4) or LC-MS.
- Workup:
 - Filter off the ammonium chloride (NH_4Cl) precipitate.
 - Concentrate the filtrate under reduced pressure.
 - Purification: If necessary, purify via flash column chromatography (SiO_2 , Hexane/EtOAc gradient).
- Yield: Typically 85–95% as a white to off-white solid or viscous oil.

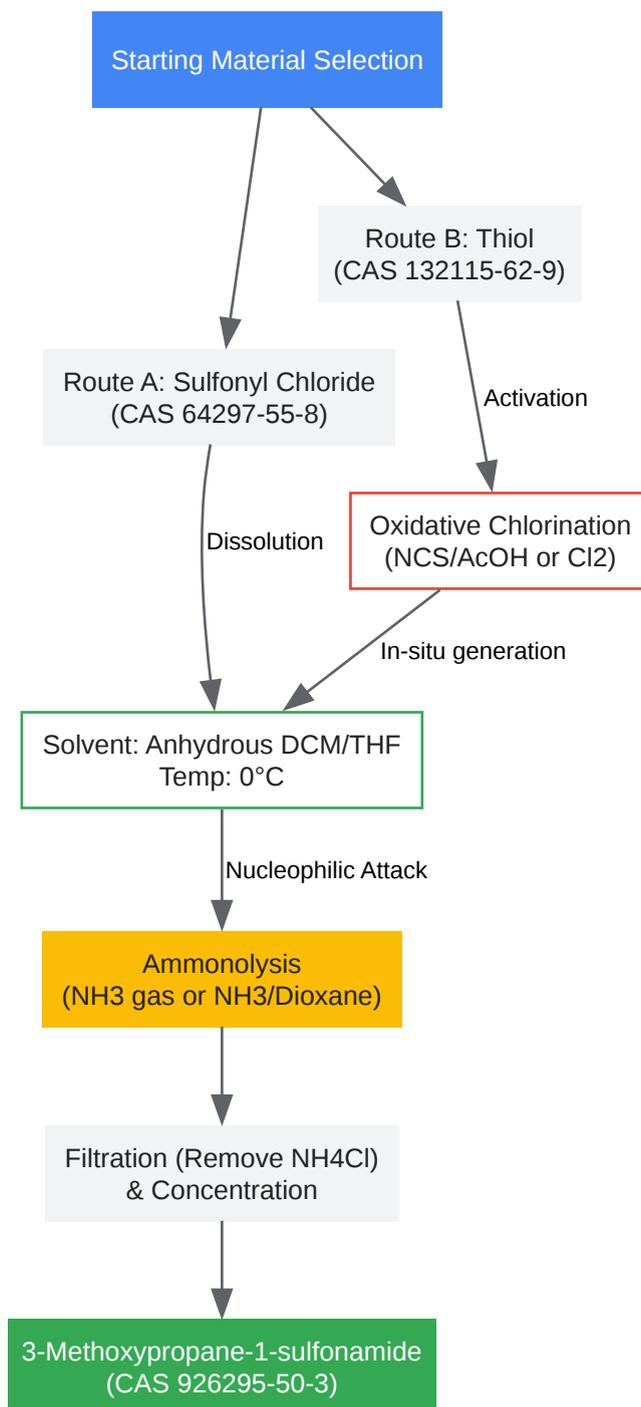
Alternative Route: Thiol Oxidation

For labs starting from 3-methoxypropane-1-thiol (CAS 132115-62-9):

- Oxidative Chlorination: React thiol with gas or N-chlorosuccinimide (NCS) in water/acetic acid to generate the sulfonyl chloride in situ.
- Amidation: Treat the crude sulfonyl chloride immediately with aqueous ammonia.
 - Note: This route is harsher and may require more extensive purification.

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision points and process flow for synthesizing this scaffold.



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Caption: Comparative synthetic pathways for **3-methoxypropane-1-sulfonamide** isolation.

Medicinal Chemistry Applications

This moiety is not merely a linker; it is a functional bioisostere used to tune the physicochemical profile of drug candidates.

Strategic Role in SAR (Structure-Activity Relationships)

[1]

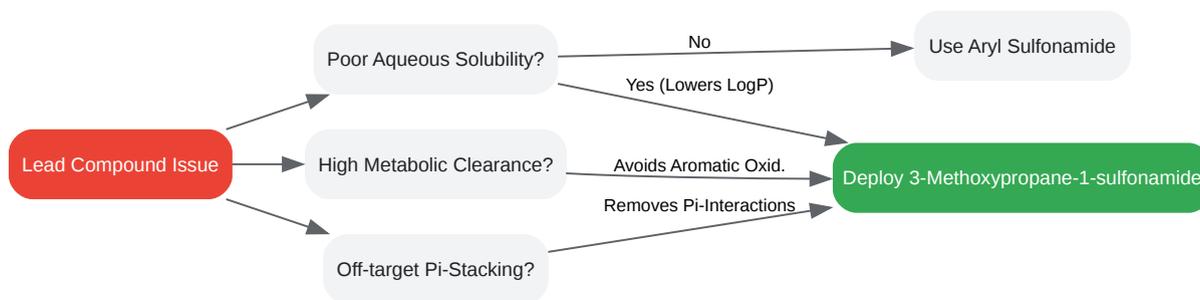
- **Polarity Modulation:** The methoxy-ether tail provides a dipole that can interact with solvent-exposed regions of a protein pocket, improving solubility compared to a propyl or butyl chain.
- **Metabolic Stability:** Unlike benzenesulfonamides, which can be prone to metabolic oxidation on the ring, the ether linkage in the propyl chain is relatively robust, though the terminal methyl can be a site of demethylation.
- **Bioisosterism:** It serves as a non-aromatic replacement for:
 - p-Methoxybenzenesulfonamide (to reduce pi-stacking or molecular weight).
 - Morpholine-sulfonamides (to reduce ring count).

Case Studies & Patent Literature[1]

- **JAK1 Inhibitors:** In the development of tricyclic Janus Kinase 1 (JAK1) inhibitors, this sulfonamide was utilized to cap the solvent-exposed region, balancing potency with oral bioavailability (WO2020088659A1).[1]
- **IDO Inhibitors:** Used in the synthesis of Indoleamine 2,3-dioxygenase (IDO) inhibitors, where the sulfonamide group acts as a key hydrogen bond donor/acceptor motif (EP 2374802 A1). [1]

Visualization: SAR Decision Tree

Use this logic flow to determine when to deploy this specific building block.



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Caption: Decision logic for incorporating the **3-methoxypropane-1-sulfonamide** motif in lead optimization.

Safety & Handling (SDS Highlights)

While specific toxicological data for this exact CAS is limited, it shares hazard classifications with similar aliphatic sulfonamides and its precursor (3-methoxypropylamine).

- Signal Word: WARNING
- Hazard Statements:
 - H315: Causes skin irritation.[7]
 - H319: Causes serious eye irritation.[7]
 - H335: May cause respiratory irritation.[7]
- Handling:
 - Use in a fume hood.
 - Wear nitrile gloves and safety glasses.
 - Storage: Store in a cool, dry place. Hygroscopicity is possible due to the ether/sulfonamide combination; keep under inert atmosphere (Nitrogen/Argon) if long-term stability is

required.

References

- Synthesis of JAK1 Inhibitors: WO2020088659A1 - Tricyclic janus kinase 1 inhibitors. (2020). [1] World Intellectual Property Organization.
- IDO Inhibitor Synthesis: EP 2374802 A1 - Kynurenine Production Inhibitor. (2011).[1] European Patent Office.
- Precursor Data (Sulfonyl Chloride): 3-Methoxypropane-1-sulfonyl chloride (CAS 64297-55-8).[8][9][10] PubChem Compound Summary. (Note: Linked to acid/chloride derivatives).
- General Sulfonamide Synthesis: Bahrami, K., et al. (2009).[11] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry.

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